Quinoline-6-carbonyl chloride hydrochloride
Overview
Description
Quinoline-6-carbonyl chloride hydrochloride is a compound used in the field of organic chemistry. It has a molecular weight of 228.08 and its IUPAC name is 6-quinolinecarbonyl chloride hydrochloride .
Synthesis Analysis
Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized for the first time . The review highlights the advances in this area over the past 15 years .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H
. This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized .
Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 228.08 . The compound is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Synthesis of Heterocyclic Systems
Research has demonstrated the utility of quinoline derivatives in the formation of new heterocyclic systems. For instance, the Stollé type reaction of certain quinoline hydrochlorides with oxalyl chloride has been utilized to produce dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1'-cycloalkane]-1,2-diones. These compounds have further applications in cyclocondensation reactions, highlighting the versatility of quinoline derivatives in synthesizing complex molecular architectures Medvedeva et al., 2014.
Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication
The photovoltaic properties of quinoline derivatives have been explored, indicating their potential in the fabrication of organic-inorganic photodiode devices. The study of quinoline derivative films deposited by thermal evaporation technique revealed their capabilities in rectification behavior and photovoltaic properties under illumination conditions. This research opens avenues for utilizing quinoline-based compounds in the development of photodiodes and enhancing diode parameters through chemical modifications Zeyada et al., 2016.
Methodological Advancements in Quinoline Synthesis
Methodological research has focused on improving the synthesis of quinoline derivatives, demonstrating the efficiency of various catalysts and solvents in producing these compounds. For example, the use of niobium (V) chloride in glycerol as a green solvent has been shown to yield quinoline derivatives with high efficiency and environmental friendliness. This approach not only provides a more sustainable method for synthesizing quinolines but also underscores the importance of green chemistry principles in chemical synthesis Nasseri et al., 2015.
Safety and Hazards
The safety information for Quinoline-6-carbonyl chloride hydrochloride includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
Future Directions
Quinoline and its derivatives have various applications in medicinal and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Properties
IUPAC Name |
quinoline-6-carbonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRUURIWNYPMGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622747 | |
Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158000-98-7 | |
Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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